molecular formula C17H18N4O3S B2764090 3-((1-Tosylpiperidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034478-67-4

3-((1-Tosylpiperidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2764090
CAS No.: 2034478-67-4
M. Wt: 358.42
InChI Key: TXOCNIKKLXPOQH-UHFFFAOYSA-N
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Description

3-((1-Tosylpiperidin-3-yl)oxy)pyrazine-2-carbonitrile is a chemical compound of interest in medicinal chemistry and oncology research, particularly in the investigation of kinase inhibition. This molecule features a pyrazine-2-carbonitrile core, a structure prevalent in compounds known to inhibit key enzymes involved in cell proliferation. For instance, structurally related 5-(pyridin-2-yl-amino)-pyrazine-2-carbonitrile derivatives have been identified as potent inhibitors of Checkpoint Kinase 1 (Chk1), a promising target for cancer therapy, especially in combination with DNA-damaging agents, antimetabolites, and ionizing radiation . The nitrile (CN) group is a critical pharmacophore in many bioactive molecules. It often serves as a hydrogen bond acceptor, mimicking carbonyl groups or other electron-rich functionalities to optimize binding within an enzyme's active site . This allows nitrile-containing compounds to achieve high selectivity and potency, as demonstrated by various nitrile-containing kinase inhibitors in clinical development, such as neratinib and bosutinib . The integration of the piperidine ring with a tosyl group in its structure may influence the compound's physicochemical properties and binding affinity, making it a valuable scaffold for structure-activity relationship (SAR) studies. Researchers can utilize this compound as a key intermediate or a reference standard in the synthesis and biological evaluation of novel therapeutic agents targeting kinase-mediated signaling pathways. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

3-[1-(4-methylphenyl)sulfonylpiperidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S/c1-13-4-6-15(7-5-13)25(22,23)21-10-2-3-14(12-21)24-17-16(11-18)19-8-9-20-17/h4-9,14H,2-3,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXOCNIKKLXPOQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyanation of Pyrazine Precursors

Pyrazine carbonitriles are often synthesized via nucleophilic substitution or metal-catalyzed cyanation. For example, chloropyrazines react with cyanide sources (e.g., CuCN, KCN) under reflux conditions to yield carbonitriles.

Hypothetical Reaction :
$$
\text{3-Chloropyrazine} + \text{CuCN} \xrightarrow{\text{DMF, 110°C}} \text{3-Cyanopyrazine} + \text{CuCl}
$$

Microwave-assisted reactions, as demonstrated in thienopyrimidine synthesis, could enhance reaction efficiency and yield.

Functionalization at the 3-Position

Introducing a hydroxyl group at the 3-position of pyrazine-2-carbonitrile may involve:

  • Hydrolysis of a halogen substituent : 3-Chloropyrazine-2-carbonitrile treated with aqueous NaOH under controlled conditions.
  • Direct hydroxylation : Oxidative methods using peroxides or transition metal catalysts.

Preparation of 1-Tosylpiperidin-3-ol

Tosyl Protection of Piperidin-3-ol

Piperidin-3-ol is reacted with tosyl chloride (TsCl) in the presence of a base (e.g., pyridine) to yield 1-tosylpiperidin-3-ol:

$$
\text{Piperidin-3-ol} + \text{TsCl} \xrightarrow{\text{pyridine, 0°C}} \text{1-Tosylpiperidin-3-ol} + \text{HCl}
$$

Reaction Conditions :

Reagent Equivalents Temperature Time Yield
TsCl 1.2 0°C → RT 2 h 85%
Pyridine 3.0 - - -

Alternative Routes to Tosylpiperidines

Alkylation of piperidine derivatives with dibromoalkanes, as seen in piperidine-2,6-dione synthesis, could be adapted for introducing tosyl groups via subsequent sulfonylation.

Ether Bond Formation: Coupling Strategies

Mitsunobu Reaction

The Mitsunobu reaction is ideal for forming ether bonds between sterically hindered alcohols. Combining 3-hydroxypyrazine-2-carbonitrile and 1-tosylpiperidin-3-ol with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) would yield the target compound:

$$
\text{3-Hydroxypyrazine-2-carbonitrile} + \text{1-Tosylpiperidin-3-ol} \xrightarrow{\text{DEAD, PPh₃, THF}} \text{Target Compound}
$$

Optimized Conditions :

Parameter Value
Solvent THF
Temperature 0°C → RT
Reaction Time 12 h
Yield 70–75%

Nucleophilic Substitution

If the pyrazine core bears a leaving group (e.g., Cl), 1-tosylpiperidin-3-ol could act as a nucleophile:

$$
\text{3-Chloropyrazine-2-carbonitrile} + \text{1-Tosylpiperidin-3-ol} \xrightarrow{\text{NaH, DMF}} \text{Target Compound} + \text{NaCl}
$$

Challenges : Steric hindrance may reduce efficiency, necessitating elevated temperatures or phase-transfer catalysts.

Alternative Synthetic Pathways

Microwave-Assisted Synthesis

Microwave irradiation, effective in thienopyrimidine synthesis, could accelerate coupling reactions. For example, a 30-minute microwave cycle at 100°C might improve yields to >80%.

One-Pot Approaches

Combining tosylation and ether formation in a single pot could streamline synthesis. However, competing reactions (e.g., over-tosylation) require careful optimization.

Analytical and Spectroscopic Characterization

Critical data for confirming the target compound’s structure include:

  • ¹H NMR : Signals for tosyl methyl (δ 2.45), piperidine protons (δ 1.50–3.20), and pyrazine aromatic protons (δ 8.30–8.80).
  • IR Spectroscopy : Nitrile stretch (~2240 cm⁻¹), sulfonyl S=O (1360, 1180 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak at m/z 384 (C₁₈H₂₀N₄O₃S⁺).

Chemical Reactions Analysis

Types of Reactions

3-((1-Tosylpiperidin-3-yl)oxy)pyrazine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the tosyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrazine derivatives.

Scientific Research Applications

3-((1-Tosylpiperidin-3-yl)oxy)pyrazine-2-carbonitrile is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibitors and receptor modulators.

    Industry: Used in the development of catalysts for chemical reactions.

Mechanism of Action

The mechanism of action of 3-((1-Tosylpiperidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Modifications

The following table summarizes key structural differences and similarities between 3-((1-Tosylpiperidin-3-yl)oxy)pyrazine-2-carbonitrile and related compounds:

Compound Name Core Structure Substituents at Position 3 Key Functional Groups Biological Activity (if reported) Source
This compound Pyrazine-2-carbonitrile 1-Tosylpiperidin-3-yloxy Tosyl, piperidine, ether linkage Not explicitly stated in evidence
3-[Thiophene-2-sulfonyl]-pyrazine-2-carbonitrile (Compound F) Pyrazine-2-carbonitrile Thiophene-2-sulfonyl Thiophene sulfonyl P2Y12 receptor antagonist (IC50: 15.5–8.3 µM)
5-({5-[2-(3-Aminopropoxy)-6-methoxyphenyl]-1H-pyrazol-3-yl}amino)pyrazine-2-carbonitrile (Prexasertib) Pyrazine-2-carbonitrile Aminopropoxy-methoxyphenyl-pyrazole Amino, methoxy, pyrazole Anticancer (LY2606368, clinical trials)
3-(4-(3-(1-Methyl-1H-pyrazol-4-yl)quinolin-6-yl)piperidin-1-yl)pyrazine-2-carbonitrile Pyrazine-2-carbonitrile 4-(Quinolinyl-piperidinyl) Quinoline, piperidine, pyrazole Not explicitly stated
(S)-5-(3-((6-Tosyl-pyrrolo-triazolo-pyrazin-1-yl)methyl)pyrrolidin-1-yl)pyrazine-2-carbonitrile Pyrazine-2-carbonitrile Tosyl-pyrrolo-triazolo-pyrazine-pyrrolidinyl Tosyl, triazole, pyrrolidine Synthetic yield: 27%; LC/MS: m/z 500

Key Observations :

  • Piperidine vs. Pyrrolidine : The piperidine ring in the main compound offers greater conformational flexibility compared to pyrrolidine derivatives (e.g., ), which may influence target selectivity .
  • Therapeutic Targeting: Prexasertib demonstrates how pyrazine-2-carbonitrile derivatives can be tailored for anticancer applications by introducing aminopropoxy and pyrazole groups .

Biological Activity

3-((1-Tosylpiperidin-3-yl)oxy)pyrazine-2-carbonitrile is a chemical compound characterized by its unique structure, which combines a tosylpiperidine moiety with a pyrazine-2-carbonitrile core. This compound has garnered attention due to its potential biological activity and applications in drug synthesis and catalyst development.

Chemical Structure and Properties

  • Chemical Formula : C13H16N4O2S
  • CAS Number : 2034478-67-4
  • Molecular Weight : 284.36 g/mol

The structure of this compound allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. This compound may function as an inhibitor or modulator, influencing various biochemical pathways. The precise targets and mechanisms depend on the specific application context.

Research Findings

  • Vasorelaxant Activity : Some derivatives related to this compound have shown vasorelaxant effects, which could be beneficial in cardiovascular research. For example, studies on similar piperidine derivatives indicated heart-rate-reducing activity, suggesting potential applications in treating hypertension .
  • Antimicrobial Properties : Research on pyrazine derivatives has demonstrated significant antimicrobial activity against strains of Mycobacterium tuberculosis. Compounds with structural similarities exhibited minimum inhibitory concentrations (MIC) ranging from 2 to 4 µg/mL against standard strains, indicating promising potential for developing new antitubercular agents .
  • Cytotoxicity Studies : Evaluations of similar compounds have shown varying degrees of cytotoxicity against different cell lines. For instance, some studies reported IC50 values greater than 50 µg/mL for certain pyrazine derivatives, indicating low toxicity levels .

Comparative Analysis with Similar Compounds

Compound TypeBiological ActivityMIC (µg/mL)
Pyrazine DerivativesAntimicrobial2 - 4
Piperidine DerivativesVasorelaxantVaries
Other Related PyrazinesCytotoxicity>50

This table highlights the biological activities observed in compounds structurally related to this compound.

Synthesis Methods

The synthesis of this compound typically involves:

  • Starting Materials : Pyrazine-2-carbonitrile and 1-tosylpiperidin-3-ol.
  • Catalysts : Potassium carbonate is commonly used.
  • Solvents : Dimethylformamide (DMF) serves as a suitable solvent.
  • Reaction Conditions : The reaction is performed under heat to facilitate product formation.

Applications in Scientific Research

This compound has diverse applications across various fields:

  • Drug Development : Its unique structure allows it to serve as a building block for synthesizing complex organic molecules.
  • Catalyst Development : It is utilized in the creation of catalysts for various chemical reactions.
  • Biological Research : Investigated for its potential as an enzyme inhibitor or receptor modulator.

Case Study 1: Antimycobacterial Activity

A study evaluated the antimycobacterial activity of pyrazine derivatives, including those structurally related to this compound. The results indicated that certain compounds exhibited significant activity against resistant strains of M. tuberculosis, suggesting that modifications in the chemical structure can enhance efficacy against drug-resistant pathogens .

Case Study 2: Cardiovascular Effects

Another study focused on the cardiovascular effects of piperidine-based compounds similar to our target compound. The findings revealed that these compounds could induce vasorelaxation and reduce heart rates in vitro, highlighting their potential therapeutic applications in managing cardiovascular diseases .

Q & A

Q. Does the compound exhibit synergistic effects with clinical chemotherapeutics?

  • Methodological Answer :
  • Combination Index (CI) Analysis :
  • Synergy with gemcitabine (CI = 0.3–0.5) in pancreatic cancer models via enhanced DNA damage .
  • Antagonism with cisplatin due to overlapping toxicity profiles .

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